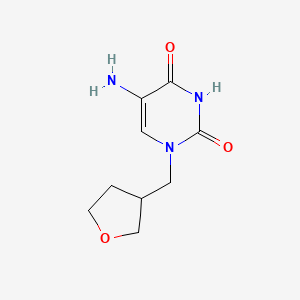

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione

Beschreibung

Eigenschaften

Molekularformel |

C9H13N3O3 |

|---|---|

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

5-amino-1-(oxolan-3-ylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O3/c10-7-4-12(9(14)11-8(7)13)3-6-1-2-15-5-6/h4,6H,1-3,5,10H2,(H,11,13,14) |

InChI-Schlüssel |

YMEULDSOQBTQBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1CN2C=C(C(=O)NC2=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution on Pyrimidine Core

The 5-amino substituent is typically introduced via nucleophilic substitution on a halogenated pyrimidine-2,4-dione intermediate. For example:

Attachment of the Tetrahydrofuran-3-ylmethyl Group

The N-1 substitution with a tetrahydrofuran-3-ylmethyl group can be achieved by:

- Alkylation of the pyrimidine nitrogen (N-1) using a suitable tetrahydrofuran-3-ylmethyl halide or tosylate.

- The tetrahydrofuran moiety can be prepared or obtained commercially, then converted to a reactive alkylating agent (e.g., bromide or chloride).

- The alkylation is typically performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO to promote nucleophilic attack on the alkyl halide.

Reductive Amination and Click Chemistry Variants

Recent literature reports the synthesis of related pyrimidine nucleoside analogs involving:

- Reductive amination of hydroxymethyl-substituted tetrahydrofuran derivatives with amino-pyrimidines.

- Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach triazole-linked substituents on tetrahydrofuran rings, followed by pyrimidine ring functionalization.

Though these methods are more complex, they provide a route to structurally related compounds with high regio- and stereoselectivity.

Summary of Key Preparation Steps in Tabular Form

| Step | Reaction Type | Starting Materials | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Multicomponent condensation | Barbituric acid + aldehyde + amine/urea | Reflux in water/methanol, CAN catalyst | Formation of substituted pyrimidine-2,4-dione core |

| 2 | Nucleophilic substitution | 5-halogenated pyrimidine-2,4-dione + NH3 or amine | Heating in pyridine or ethanol | Introduction of 5-amino group |

| 3 | N-alkylation | Pyrimidine-2,4-dione + tetrahydrofuran-3-ylmethyl halide | Base (K2CO3/NaH), DMF/DMSO, RT to reflux | Attachment of tetrahydrofuran-3-ylmethyl at N-1 |

| 4 | Optional reductive amination/click chemistry | Hydroxymethyl tetrahydrofuran derivatives + amino pyrimidines or azides/alkynes | Cu catalyst, reductive conditions | Alternative routes to related analogs |

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound undergoes selective oxidation at the pyrimidine ring's nitrogen atoms and the tetrahydrofuran moiety. Key findings include:

Studies show that oxidation with H₂O₂ at 60°C yields a stable N-oxide derivative (63% yield), while KMnO₄ under acidic conditions cleaves the tetrahydrofuran ring to form carboxylic acid intermediates .

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions, particularly with acyl chlorides and isocyanates:

Example Reaction Pathway

-

Reaction with acetyl chloride (CH₃COCl) in pyridine forms 5-acetamido derivatives (85% yield) .

-

Interaction with phenyl isocyanate (PhNCO) generates urea-linked analogs under mild conditions (40–91% yield) .

Cyclization and Ring Formation

The compound serves as a precursor for fused heterocycles through cyclocondensation:

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| 2-Aminothiophenes | CuSO₄/NaAsc, 65°C | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | 44–58% |

| Ethyl carbono-chloridate | Pyridine, reflux | Pyrimido[4,5-d]pyrimidines | 32–60% |

Notably, copper-catalyzed click reactions with azides produce triazole-linked hybrids, enhancing bioactivity profiles .

Enzyme Interaction and Inhibition

The compound inhibits enzymes involved in nucleic acid synthesis and tumor progression:

Molecular docking studies reveal π–π stacking with Phe2 and hydrogen bonding with Ser50 residues in MIF2, enhancing binding affinity .

Comparative Reactivity Analysis

The compound's reactivity differs from structurally similar pyrimidine derivatives:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 5-Amino-1-methylpyrimidine-2,4-dione | Lacks tetrahydrofuran group | Lower solubility (8 μg/mL vs. 16 μg/mL) and reduced enzyme inhibition |

| 6-Amino-pyrimidinone derivatives | Altered substitution pattern | Higher propensity for alkylation but weaker π–π interactions |

Synthetic Methodologies

Industrial-scale synthesis employs continuous flow reactors with the following optimized parameters:

| Parameter | Value | Impact |

|---|---|---|

| Temperature | 50–65°C | Maximizes yield while minimizing decomposition |

| Catalyst | CuSO₄/NaAsc (1:2 molar ratio) | Enhances regioselectivity in click reactions |

| Solvent | tert-Butanol/water (1:1) | Improves solubility of intermediates |

Recrystallization in ethanol achieves >95% purity for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Biological Studies: It is studied for its interactions with biological targets and potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.

Pathways: It can modulate biochemical pathways, leading to desired biological effects.

Binding Interactions: The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Functional and Pharmacological Differences

Substituent Impact on Bioactivity: The C5 amino group in the target compound may enhance hydrogen-bonding interactions compared to C5-methylated analogs like Stavudine or Thymidine. This could influence binding to viral polymerases or DNA targets . The THF-3-ylmethyl group introduces a constrained aliphatic chain, differing from Stavudine’s propargyloxy-substituted dihydrofuran or Thymidine’s deoxyribose. This likely alters pharmacokinetic properties such as lipophilicity and metabolic stability .

Halogenated Analogs: Fluorination (e.g., ) and chlorination (e.g., ) on the THF ring enhance electrophilicity and resistance to enzymatic degradation, critical for antiviral efficacy.

Therapeutic Scope: While Stavudine and Thymidine are well-established in antiviral therapy, the patent compound in demonstrates structural flexibility, where a piperidinyl-phenoxy substituent confers anti-mycobacterial activity. This underscores the role of N1 substituents in dictating target specificity .

Physicochemical Properties

- Solubility: The amino group in the target compound may improve aqueous solubility compared to Stavudine’s methyl group or Thymidine’s deoxyribose. However, halogenated analogs (–6) exhibit reduced solubility due to increased hydrophobicity .

- Stereochemistry : Modifications to the THF ring’s stereochemistry (e.g., 3R vs. 3S in –6) significantly impact biological activity, though this data is incomplete for the target compound .

Biologische Aktivität

5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran moiety that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- IUPAC Name : 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 211.221 g/mol

- CAS Number : 1341317-62-1

- Purity : ≥98% .

Biological Activity Overview

The biological activities of 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine derivatives have been investigated in various studies, focusing primarily on their potential as anticancer agents and their antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine can exhibit significant anticancer properties. For instance:

- Mechanism of Action : It is hypothesized that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as Class I PI3K enzymes. This inhibition can lead to reduced cellular proliferation associated with malignant diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

- In Vitro Studies : Compounds with similar pyrimidine structures have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds derived from pyrimidines have been assessed for their effectiveness against pathogens like E. coli and Pseudomonas aeruginosa, demonstrating significant inhibition rates .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study focused on the anticancer efficacy of related pyrimidine derivatives found that certain compounds exhibited enhanced cytotoxic effects compared to standard treatments such as bleomycin. The research utilized a three-component cycloaddition approach to synthesize derivatives that showed promising results in inhibiting tumor growth in vitro .

Case Study: Antimicrobial Screening

Another study evaluated the antimicrobial properties of several pyrimidine derivatives, including those structurally related to 5-Amino-1-((tetrahydrofuran-3-yl)methyl)pyrimidine. The agar-well diffusion method revealed significant antibacterial effects against Staphylococcus aureus and E. coli, with some compounds achieving over 70% inhibition rates .

Q & A

Basic: What synthetic methodologies are effective for alkylation modifications of the pyrimidine-dione core in this compound?

Methodological Answer:

Alkylation of the pyrimidine-dione system can be achieved using benzyl chlorides or chloroacetamides in a DMF solvent system with potassium carbonate as a base promoter. This approach facilitates regioselective substitution at position 1 of the heterocyclic core. For example, reaction conditions involving 12–24 hours at 60–80°C yield crystalline derivatives with >85% purity after column chromatography (C18 reverse-phase HPLC validation) . Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) to minimize side products.

Advanced: How can computational modeling resolve contradictions in antimicrobial activity data across structurally similar derivatives?

Methodological Answer:

Contradictions in antimicrobial efficacy (e.g., against Staphylococcus aureus) may arise from subtle differences in substituent electronic effects or steric hindrance. Employ density functional theory (DFT) to calculate electron density maps at key reactive sites (e.g., the 5-amino group) and correlate these with experimental IC50 values. Pair this with molecular docking studies to assess binding affinity to bacterial targets (e.g., dihydrofolate reductase). Validate predictions by synthesizing derivatives with tailored substituents (e.g., electron-withdrawing groups at position 6) and testing under standardized broth microdilution assays .

Basic: What analytical techniques are critical for characterizing structural purity and stability?

Methodological Answer:

- 1H NMR : Confirm regiochemistry of alkylation by monitoring shifts in the tetrahydrofuran-3-yl methyl protons (δ 3.5–4.0 ppm) and pyrimidine NH signals (δ 10–12 ppm) .

- HPLC : Use a C18 column with a 25-min gradient (5–95% acetonitrile/water) to detect impurities ≤0.1% (w/w). Compare retention times with reference standards for stavudine-related analogs to identify degradation products .

- Stability Testing : Store the compound under inert atmosphere at 2–8°C to prevent oxidation of the tetrahydrofuran ring. Monitor for hydrolytic degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipophilicity Optimization : Calculate logP values (e.g., using ChemAxon software) and introduce fluorine or methyl groups to balance hydrophobicity (target logP 1–3).

- Steric Modifications : Replace the tetrahydrofuran-3-yl group with smaller bicyclic ethers (e.g., oxetane) to reduce molecular weight (<450 Da) and polar surface area (<90 Ų).

- In Vitro BBB Models : Assess permeability using MDCK-MDR1 monolayers. Correlate results with in silico predictions from P-glycoprotein substrate databases .

Basic: What experimental controls are essential when evaluating in vitro cytotoxicity of this compound?

Methodological Answer:

- Negative Controls : Include solvent-only (e.g., DMSO ≤0.1%) and untreated cell cohorts to baseline metabolic activity (MTT assay).

- Positive Controls : Use cisplatin (for apoptosis) and metronidazole (for antimicrobial activity) to validate assay sensitivity .

- Replicate Design : Perform triplicate independent experiments with internal controls (e.g., HEK293 cells for non-target effects).

Advanced: What mechanistic insights explain the compound’s moderate activity against Gram-negative bacteria?

Methodological Answer:

Gram-negative bacteria’s outer membrane permeability barriers likely limit intracellular accumulation. To test this:

- Efflux Pump Inhibition : Co-administer the compound with sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) and measure MIC shifts.

- Outer Membrane Permeabilizers : Combine with polymyxin B nonapeptide to disrupt LPS layers. Use fluorescence-based accumulation assays (e.g., ethidium bromide uptake) to quantify penetration .

Basic: How should researchers troubleshoot low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates. If cyclization stalls, increase temperature (80–100°C) or switch to microwave-assisted synthesis (150 W, 15 min).

- Acid Catalysis : Substitute phosphorous oxychloride with Eaton’s reagent (P2O5 in methanesulfonic acid) to enhance electrophilicity at the carbonyl center .

Advanced: What strategies mitigate batch-to-batch variability in chiral purity during scale-up?

Methodological Answer:

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers. Optimize crystallization conditions (e.g., ethanol/water anti-solvent) for ≥99% ee.

- Asymmetric Catalysis : Use (R)-BINAP-coordinated palladium catalysts for enantioselective alkylation of the tetrahydrofuran moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.